N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 4-methoxybenzyl chloride, and appropriate pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification: Techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production may scale up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Solvent recovery and waste management are crucial aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Utilizing its properties in material science and catalysis.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways may include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidine derivatives: Known for their diverse biological activities.
Chlorophenyl derivatives: Common in medicinal chemistry for their pharmacological properties.
Uniqueness
N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H19ClN4O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)21-19(6-3-11-25-21)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
VXMWAWNDUMBDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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